Benastatin C
Overview
Description
Benastatin C is a polyketide synthase-derived compound produced by the bacterium Streptomyces sp. MI384-DF12. It is known for its diverse biological activities, including inhibition of glutathione S-transferase and esterase activity of pancreatic lipase . The structure of this compound was elucidated as 2-decarboxybenastatin A through NMR studies .
Preparation Methods
Benastatin C is isolated from the culture broth of Streptomyces sp. MI384-DF12. The biosynthesis involves a tetradecaketide and two methionine units . The preparation of this compound involves the decarboxylation of benastatin A . Industrial production methods typically involve fermentation processes using optimized culture conditions to maximize yield .
Chemical Reactions Analysis
Benastatin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benastatin C has several scientific research applications:
Chemistry: It is used as a model compound for studying polyketide biosynthesis and enzyme inhibition.
Industry: It is used in the development of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
Benastatin C exerts its effects primarily through the inhibition of glutathione S-transferase. This enzyme plays a crucial role in the detoxification of xenobiotics and protection against oxidative stress. By inhibiting this enzyme, this compound can modulate cellular responses to oxidative stress and other environmental factors . It also stimulates murine lymphocyte blastogenesis, indicating its potential immunomodulatory effects .
Comparison with Similar Compounds
Benastatin C is part of the benastatin family, which includes compounds like benastatin A and benastatin B. These compounds share a similar polyketide structure but differ in their functional groups and biological activities . Benastatin K, a chlorinated derivative, has also been identified and exhibits unique biological properties .
Similar Compounds
Benastatin A: Similar structure but with a carboxyl group.
Benastatin B: Another derivative with different functional groups.
Benastatin K: A chlorinated derivative with distinct biological activities.
Properties
IUPAC Name |
1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h8-14,30-33H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHGOCXEGJZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164480 | |
Record name | Benastatin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150151-88-5 | |
Record name | Benastatin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150151885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benastatin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural relationship between Benastatin C and other members of the Benastatin family, and how does this relate to their activity?
A1: this compound is structurally similar to Benastatin A, differing only by the absence of a carboxyl group at the 2-position (2-decarboxy-Benastatin A) []. This structural difference is significant as it highlights the importance of the carboxyl group for the activity of Benastatin A. While both this compound and D (2-decarboxy-Benastatin B) exhibit inhibitory activity against GST pi and stimulatory activity on murine lymphocyte blastogenesis, further research is needed to determine if the potency or selectivity of these compounds differ from their carboxylated counterparts [].
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